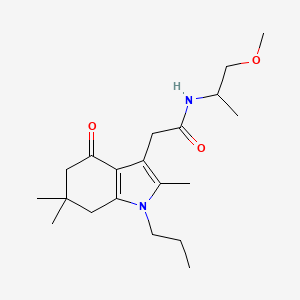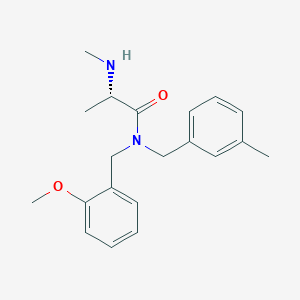![molecular formula C21H26F2N2O3 B3798885 2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B3798885.png)
2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol
Vue d'ensemble
Description
The compound contains several functional groups including a piperazine ring, a benzyl group with two fluorine substitutions, a methoxy group, and a hydroxyethyl group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity. The difluorobenzyl group could potentially increase the compound’s lipophilicity, aiding in crossing biological membranes. The methoxy group might be involved in interactions with biological targets, and the hydroxyethyl group could increase solubility in water .
Molecular Structure Analysis
The compound’s structure is likely to be fairly complex due to the presence of the piperazine ring and the various attached groups. The difluorobenzyl group would add a degree of rigidity to the structure, while the hydroxyethyl and methoxy groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, or the piperazine ring could be alkylated. The presence of the fluorine atoms could also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the difluorobenzyl group could increase its lipophilicity, while the hydroxyethyl group could enhance its water solubility. The piperazine ring might also confer basic properties to the compound .Orientations Futures
The compound could potentially be of interest in the field of medicinal chemistry, given the presence of the biologically active piperazine ring. Future research could involve studying its biological activity, optimizing its structure for better activity or selectivity, and investigating its potential uses in the treatment of various diseases .
Propriétés
IUPAC Name |
2-[[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O3/c1-28-18-3-5-21(27)16(11-18)13-24-7-8-25(17(14-24)6-9-26)12-15-2-4-19(22)20(23)10-15/h2-5,10-11,17,26-27H,6-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUSVMXDQAESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(spiro[2.3]hex-1-ylcarbonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B3798819.png)
![3-chloro-N-cyclopentyl-4-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3798831.png)
![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B3798832.png)
![1-(3-chlorobenzyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3798840.png)
![2-[1-isobutyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3798844.png)

![7-acetyl-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3798854.png)
![N-[2-(isobutyrylamino)-4-methoxyphenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3798860.png)
![5-methoxy-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B3798866.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B3798891.png)
![N-ethyl-5-(1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3798906.png)
![N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine](/img/structure/B3798911.png)
